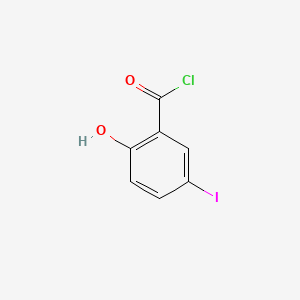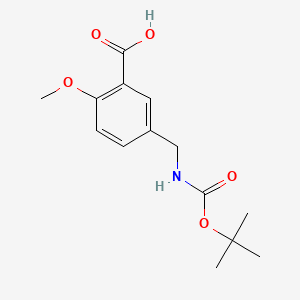
Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a chemical compound with the formula C12H15NO4 . It is used in various chemical reactions and has been mentioned in several scientific studies .
Synthesis Analysis
The synthesis of this compound involves a solution of 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid ethyl ester (7.5 g, 33.6 mmol) in THF being added dropwise at 0°C to a stirred suspension of sodium hydride in THF under an inert atmosphere . The reaction mixture is allowed to warm to ambient temperature and is then treated with iodomethane. The resulting reaction mixture is stirred for 2 days (TLC monitoring, 100% EtOAc) and then is quenched with ice .Aplicaciones Científicas De Investigación
Neuroprotective Agent Development
This compound has potential applications in the development of neuroprotective agents. Neuroprotection aims to preserve neuronal function and structure, which is crucial for preventing or slowing disease progression in neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The structure of Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate suggests it could be a candidate for synthesizing novel compounds with neuroprotective properties.
Anti-neuroinflammatory Therapeutics
The anti-neuroinflammatory properties of this compound make it a candidate for treating conditions associated with neuroinflammation. Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases . Compounds derived from Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate could potentially inhibit key inflammatory pathways in the brain.
Antitumor Drug Synthesis
Analogues of this compound have been used in the synthesis of drugs with antitumor properties. By interfering with the proliferation of cancer cells, these analogues can contribute to the development of new cancer therapies .
Bactericidal Applications
The bactericidal properties of derivatives of this compound suggest its use in creating new antibiotics. As antibiotic resistance becomes an increasing concern, novel compounds with bactericidal effects are valuable for medical research .
Mecanismo De Acción
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to inhibit certain pathways, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. Factors such as the compound’s lipophilicity, water solubility, and chemical stability can all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of indole derivatives can vary depending on the specific compound and its mode of action. Some indole derivatives have been found to have therapeutic effects in the treatment of various diseases .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
ethyl 7-hydroxy-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(16)9-8-5-4-6-13(8)11(15)7(2)10(9)14/h14H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSTXEWBSUEZTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=O)C(=C1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715856 |
Source


|
| Record name | Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
CAS RN |
116993-42-1 |
Source


|
| Record name | Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[P,P-Bis(2-ethylhexyl) diphosphato(2-)-kappaO/'/']bis[P,P-bis(2-ethylhexyl) diphosphato(2-)-kappaO/'](/img/no-structure.png)




![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)
![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)




